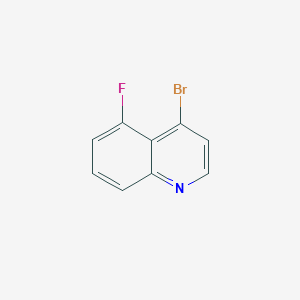

4-Bromo-5-fluoroquinoline

描述

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. nih.govorientjchem.org Its presence in a wide array of natural products and synthetic compounds underscores its importance. In the realm of biological sciences, quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. orientjchem.orgrsc.orgbohrium.com This has led to the development of numerous commercially successful drugs. researchgate.net The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological activity and target specificity. researchgate.netorientjchem.org

Academic Context and Research Importance of Halogenation in Quinoline Systems

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful tool in synthetic and medicinal chemistry. In the context of quinoline systems, halogenation significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. oup.comcymitquimica.com The introduction of halogens can alter the electron distribution within the quinoline ring, impacting its reactivity and interaction with other molecules. nih.gov Academic research has extensively explored how the type, number, and position of halogen substituents on the quinoline scaffold can dramatically affect its biological activity. oup.commdpi.com For instance, the presence of a fluorine atom can enhance metabolic stability and binding affinity, while bromine can serve as a useful handle for further chemical modifications through cross-coupling reactions. researchgate.netossila.com

Current Research Landscape and Academic Focus on 4-Bromo-5-fluoroquinoline

Within the broader class of halogenated quinolines, this compound has emerged as a compound of interest in academic research. Its unique substitution pattern, featuring a bromine atom at the 4-position and a fluorine atom at the 5-position, presents a distinct set of chemical and electronic properties. Current research on this compound is primarily focused on its utility as a versatile building block in organic synthesis. The differential reactivity of the C-Br and C-F bonds allows for selective functionalization, enabling the construction of more complex molecular architectures. ossila.com This has led to its application in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. While specific biological activity data for this compound itself is not extensively documented in publicly available research, its role as a key intermediate in the synthesis of bioactive molecules is a significant area of academic investigation.

Chemical and Physical Properties of this compound

Table 1: Physical and Chemical Properties of Selected Halogenated Quinolines

| Property | This compound | 4-Bromo-7-fluoroquinoline | 4-Bromo-6-fluoroquinoline (B1289494) | 4-Bromo-8-fluoroquinoline (B1285068) | 4-Bromo-5,8-difluoroquinoline | 4-Bromo-5,7-dichloro-6-fluoroquinoline |

| Molecular Formula | C₉H₅BrFN | C₉H₅BrFN sigmaaldrich.com | C₉H₅BrFN sigmaaldrich.com | C₉H₅BrFN ossila.com | C₉H₄BrF₂N sigmaaldrich.com | C₉H₃BrCl₂FN nih.gov |

| Molecular Weight | 226.05 g/mol | 226.05 g/mol sigmaaldrich.com | 226.05 g/mol sigmaaldrich.com | 226.05 g/mol ossila.com | 244.04 g/mol sigmaaldrich.com | 294.93 g/mol nih.gov |

| Appearance | Not specified | Solid sigmaaldrich.com | Solid sigmaaldrich.com | White to light yellow powder/crystal ossila.com | Solid sigmaaldrich.com | Not specified |

| Melting Point | Not specified | Not specified | 77 °C – 78 °C ossila.com | 112 °C – 113 °C ossila.com | Not specified | Not specified |

| Solubility | Soluble in organic solvents cymitquimica.com | Not specified | Not specified | Not specified | Not specified | Not specified |

Spectroscopic Data of this compound

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic compounds. igntu.ac.inyoutube.comyoutube.comyoutube.com For this compound, these methods would provide definitive evidence of its chemical structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbons would be significantly affected by the attached halogens.

¹⁹F NMR: Fluorine NMR spectroscopy would provide a specific signal for the fluorine atom at the 5-position, offering valuable information about its chemical environment.

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the C-Br and C-F stretching vibrations, as well as the aromatic C-H and C=C/C=N stretching frequencies typical of the quinoline core. youtube.comyoutube.com

Mass Spectrometry: Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, which would be consistent with the presence of bromine and fluorine atoms due to their characteristic isotopic patterns. youtube.com

While specific, experimentally-derived spectra for this compound are not widely published, the expected patterns can be predicted based on the known effects of halogen substituents on the quinoline scaffold.

Synthesis of this compound

The synthesis of halogenated quinolines can be achieved through various synthetic routes. Generally, the introduction of halogen atoms can be accomplished either by starting with a pre-halogenated precursor or by direct halogenation of the quinoline ring. Metal-free halogenation methods have been developed for the regioselective halogenation of quinoline derivatives. rsc.org The synthesis of this compound would likely involve a multi-step process, potentially starting from a fluorinated aniline (B41778) derivative which is then cyclized to form the quinoline core, followed by a regioselective bromination at the 4-position. Alternatively, a bromo-substituted precursor could be subjected to fluorination. The specific reaction conditions, including the choice of reagents and catalysts, would be critical to achieve the desired product with high yield and selectivity. researchgate.net

Applications of this compound in Academic Research

The primary application of this compound in academic research lies in its role as a versatile synthetic intermediate. The presence of two different halogen atoms at specific positions on the quinoline ring allows for selective chemical transformations.

Cross-Coupling Reactions: The bromine atom at the 4-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. ossila.comossila.com This enables the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, at this position.

Nucleophilic Aromatic Substitution: The fluorine atom, while generally less reactive than bromine in cross-coupling reactions, can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is activated by electron-withdrawing groups. ossila.com

Synthesis of Bioactive Molecules: By leveraging these selective reactions, researchers can use this compound as a scaffold to construct more complex molecules with potential biological activity. For example, fluoroquinolones are a well-known class of antibiotics, and the development of new analogs is an active area of research. ossila.comresearchgate.netnih.govmdpi.comresearchgate.net The unique substitution pattern of this compound could be exploited to create novel fluoroquinolone derivatives with improved properties.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-5-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTZWZZICFWTFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 4 Bromo 5 Fluoroquinoline and Analogues

Direct Synthesis Approaches to the 4-Bromo-5-fluoroquinoline Core

The direct synthesis of the this compound core is a multi-step process that first involves the formation of the quinoline (B57606) ring system, followed by the specific placement of the halogen substituents.

Cyclization and Annulation Methodologies for Quinoline Ring Formation

The construction of the quinoline ring is a foundational step in the synthesis of this compound. Cyclization reactions are the most prevalent methods for creating fluorinated quinoline derivatives. researchgate.net These strategies typically involve the condensation of an appropriately substituted aniline (B41778) with a three-carbon fragment. researchgate.net

For the synthesis of a 5-fluoroquinoline (B1202552) core, a common starting material is a 2-fluoroaniline (B146934) derivative. Several classic named reactions can be adapted for this purpose:

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of an aniline with a β-ketoester. mdpi.com Depending on the reaction conditions, either a 4-quinolone or a 2-quinolone can be formed. mdpi.com For instance, heating an aniline and a β-ketoester to around 250 °C typically yields a 4-quinolone after cyclization. mdpi.com

Gould-Jacobs Reaction: This reaction provides a route to 4-hydroxyquinolines, which are tautomers of 4-quinolones. The process begins with the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.

Skraup Synthesis: A vigorous reaction where an aniline is heated with glycerol, sulfuric acid, and an oxidizing agent to produce the quinoline ring. While effective, the harsh conditions can limit its use with sensitive substrates. researchgate.net

A more modern approach involves a one-pot synthesis where a substituted 2-alkynyl aniline is reacted with tribromofluoromethane (B1329301) under light irradiation in the presence of an amine base to directly form the 4-bromo-2-fluoroquinoline ring system. google.com

Regioselective Halogenation and Functional Group Interconversion Strategies for Bromo- and Fluoro- Substituents

Once the 5-fluoroquinoline or 5-fluoro-4-quinolone core is established, the next critical step is the regioselective introduction of the bromine atom at the C-4 position.

Direct bromination of a pre-formed 5-fluoroquinoline can be challenging due to the directing effects of the existing fluorine atom and the quinoline nitrogen. A more controlled and common strategy involves the conversion of a functional group already at the C-4 position.

A widely used method is the conversion of a 4-quinolone to a 4-chloroquinoline (B167314) using a chlorinating agent like phosphorus oxychloride (POCl₃). acs.orgresearchgate.net This 4-chloro derivative can then undergo halogen exchange or be used in subsequent reactions. To obtain the 4-bromo derivative, a similar strategy can be employed using a brominating agent like phosphorus oxybromide (POBr₃) on the 4-quinolone intermediate. For example, ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can be converted to ethyl 4-chloro-6-fluoroquinoline-3-carboxylate in high yield using this type of transformation. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions in this compound Synthesis

The bromine atom at the C-4 position of this compound is a versatile handle for a variety of powerful transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in creating diverse analogues by forming new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Carbon-Carbon Cross-Coupling (e.g., Suzuki-Miyaura, Sonogashira) for C-4 Bromide Functionalization

Palladium-catalyzed reactions are central to the functionalization of aryl halides. The Suzuki-Miyaura and Sonogashira couplings are particularly prominent for their reliability and broad substrate scope. nih.govtcichemicals.com

Suzuki-Miyaura Coupling: This reaction pairs the this compound with an organoboron reagent (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govtcichemicals.com This method is highly effective for creating C-4 aryl or alkyl substituted fluoroquinolines. The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > OTf >> Cl. tcichemicals.com The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates. mdpi.com

Sonogashira Coupling: This reaction couples the this compound with a terminal alkyne. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov This method is the most reliable way to introduce alkynyl moieties at the C-4 position, leading to the synthesis of acetylenic quinoline derivatives. nih.govthieme-connect.de The reaction is valued for its mild conditions and tolerance of various functional groups. wikipedia.orgnih.gov

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(OAc)₂, with ligands like SPhos, XPhos | Forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. nih.gov Tolerates a wide range of functional groups. tcichemicals.com |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, and a base (e.g., Et₃N) | Forms C(sp²)-C(sp) bonds. wikipedia.orgnih.gov Can be performed under mild, copper-free conditions with appropriate ligands. wikipedia.org |

Buchwald-Hartwig Amination and Related C-N Bond Formation Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.orgorganic-chemistry.org It allows for the coupling of the this compound with a wide array of primary and secondary amines. rsc.org

This reaction has become a cornerstone of modern synthetic chemistry for its ability to construct C-N bonds under conditions that are often milder than classical methods. rsc.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand associated with the palladium catalyst. nih.gov Different generations of ligands, such as XPhos, SPhos, and BrettPhos, have been developed to improve reaction efficiency, expand the scope to include less reactive amines and aryl chlorides, and allow for lower catalyst loadings. libretexts.orgnih.gov

| Amine Type | Typical Ligand | Base | Common Solvents |

|---|---|---|---|

| Primary Aliphatic & Aromatic Amines | BrettPhos, XPhos libretexts.orgnih.gov | NaOtBu, K₃PO₄ | Toluene, Dioxane |

| Secondary Aliphatic & Aromatic Amines | XPhos, RuPhos nih.gov | NaOtBu, Cs₂CO₃ | Toluene, THF |

| Heterocyclic Amines (e.g., Piperidine) | XPhos, DavePhos nih.gov | K₃PO₄, LiHMDS | Dioxane, Toluene |

C-H Bond Activation and Functionalization Applied to Quinoline Scaffolds

C-H bond activation has emerged as an increasingly powerful tool in synthesis, offering a more atom-economical approach to functionalization by avoiding the pre-installation of a halide or other leaving group. acs.orgresearchgate.net For quinoline scaffolds, transition-metal-catalyzed C-H functionalization allows for the direct introduction of new groups onto the ring system. researchgate.net

While direct C-H activation on this compound itself is less documented, general strategies for quinoline functionalization are highly relevant. Iridium-catalyzed C-H borylation, for example, can regioselectively install a boronic ester group onto the quinoline ring, which can then participate in subsequent Suzuki-Miyaura couplings. acs.orgnih.gov The position of borylation is influenced by the steric and electronic properties of existing substituents. acs.org

Ruthenium, rhodium, and palladium are other common catalysts used for C-H functionalization reactions on quinoline and related heterocycles, often employing a directing group to control regioselectivity. researchgate.net These advanced methods provide alternative pathways to synthesize complex quinoline analogues that might be difficult to access through traditional cross-coupling approaches. acs.org

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorine Moiety of this compound

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in medicinal chemistry for the construction of complex aryl ethers, amines, and thioethers. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity of the ring.

For an SNAr reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. In the context of fluoroaromatic compounds, the high electronegativity of fluorine activates the ring towards nucleophilic attack, even though the carbon-fluorine bond is inherently strong. The rate-determining step is typically the initial attack by the nucleophile to form the intermediate, not the cleavage of the C-F bond.

While specific studies detailing SNAr reactions on the fluorine moiety of this compound are not extensively available in the reviewed literature, the general principles of reactivity for fluoroquinolines can be applied. The quinoline ring system is inherently electron-deficient, which facilitates nucleophilic substitution. The fluorine at the C-5 position is ortho to the ring nitrogen (at position 1 after considering the fused ring structure), which acts as an electron-withdrawing group, thereby activating the C-5 position for nucleophilic attack. A variety of nucleophiles are commonly employed in SNAr reactions on other activated fluoroarenes, suggesting potential applicability.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Reference |

|---|---|---|---|

| O-Nucleophile | Phenoxide | Aryl Ether | |

| N-Nucleophile | Benzylamine | Secondary Amine | |

| N-Nucleophile | Pyrrolidine | Tertiary Amine | |

| S-Nucleophile | Thiophenoxide | Thioether |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific literature on green synthetic routes for this compound is sparse, extensive research has been conducted on the eco-friendly synthesis of the broader quinoline and fluoroquinolone classes. These methodologies focus on improving energy efficiency, replacing hazardous solvents, and utilizing catalytic processes.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green technology that dramatically reduces reaction times, often from hours to minutes, while improving product yields and purity. The technique utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. This has been successfully applied to various quinoline syntheses, including multicomponent reactions and cyclizations. For example, the synthesis of quinoline-4-carboxylic acids from isatins and ketones, which would typically require long reaction times under conventional heating, can be achieved efficiently under microwave irradiation.

| Quinoline Synthesis Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Skraup synthesis of 7-amino-8-methylquinoline | Conventional | 4 hours | ~60% | |

| Microwave | 15 minutes | ~60% | ||

| Synthesis of 2-methyl-4-quinolones | Conventional | Several hours | Varies | |

| Microwave | 5 minutes | Good | ||

| Synthesis of 2,4-dichloroquinolines | Conventional | Not specified | Not specified | |

| Microwave | 50 seconds | Good |

Replacing volatile organic solvents with water or eliminating solvents entirely are key goals of green chemistry. Water is an abundant, non-toxic, and non-flammable solvent, and its use can sometimes lead to unique reactivity and selectivity. Various quinoline syntheses have been successfully performed in aqueous media, often with the aid of surfactants or recoverable catalysts like CuFe₂O₄ nanoparticles to overcome solubility issues. One-pot procedures in water, such as the L-proline catalyzed three-component condensation for benzo[h]-indeno[1,2-b]-quinoline derivatives, highlight the efficiency of this approach.

Solvent-free, or solid-phase, reactions offer benefits such as reduced waste, easier product purification, and lower cost. These reactions, often facilitated by grinding or heating, have been employed for quinoline synthesis, such as the Friedländer annulation using solid catalysts under solvent-free conditions to produce polysubstituted quinolines in high yields.

| Reaction System | Catalyst/Additive | Key Features | Reference |

|---|---|---|---|

| Aqueous Medium | L-proline | Efficient three-component condensation. | |

| Aqueous Medium | CuFe₂O₄ Nanoparticles | Magnetically recoverable and reusable catalyst. | |

| Aqueous Medium | Surfactants (TBAB/SDS) | Enables reaction of α-amino ketones and alkynes. | |

| Solvent-Free | Montmorillonite K-10 | Combined with microwave for domino cyclization. | |

| Solvent-Free | Nanocatalysts | Used in Friedländer annulation at elevated temperatures. |

Photocatalysis utilizes light energy, often from visible-light LEDs, to drive chemical reactions under extremely mild conditions. This approach can generate reactive radical intermediates that enable unique synthetic transformations. The synthesis of quinolines via photocatalysis has been achieved through various pathways, including the Povarov reaction from N-alkyl anilines and the skeletal rearrangement of quinoline skeletons themselves. These methods are highly efficient, often proceeding at room temperature without the need for harsh reagents or sacrificial oxidants.

Biocatalysis employs enzymes or whole-cell systems to perform chemical transformations with high selectivity and under environmentally benign conditions (ambient temperature and pressure in aqueous media). For quinoline synthesis, enzymes like monoamine oxidase (MAO-N) have been used to effectively catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines into their corresponding quinoline derivatives. This enzymatic approach represents a sustainable alternative to traditional oxidation methods that often rely on toxic and expensive metal-based reagents.

| Methodology | Catalyst/System | Transformation | Key Advantage | Reference |

|---|---|---|---|---|

| Photocatalysis | Ru(bpy)₃Cl₂ / Co(III) complex | N-alkyl anilines to quinolines | Oxidant-free, produces H₂ byproduct. | |

| Photocatalysis | 9,10-phenanthrenequinone (PQ) | 2-vinylarylimines to quinolines | Visible-light driven electrocyclization. | |

| Biocatalysis | Monoamine Oxidase (MAO-N) | Tetrahydroquinolines to quinolines | Mild, aqueous conditions, high selectivity. | |

| Biocatalysis | Fungus (Mortierella isabellina) | Hydroxylation of dihydroquinolines | Enzyme-catalyzed synthesis of arene hydrates. |

Reactivity and Reaction Mechanisms of 4 Bromo 5 Fluoroquinoline

Electrophilic and Nucleophilic Reactivity at Halogenated Positions (C-4 and C-5)

The electronic nature of the quinoline (B57606) ring system, particularly the electron-withdrawing effect of the nitrogen atom, influences the electrophilicity of the carbon atoms. This, in conjunction with the inductive and resonance effects of the halogen substituents, creates a predictable pattern of reactivity. The C-4 position, adjacent to the nitrogen-containing ring, is particularly activated, influencing the reactivity of the C-Br bond. mdpi.comresearchgate.net Similarly, the strong inductive effect of the fluorine atom at C-5 makes this position susceptible to certain types of reactions. core.ac.uk

The bromine atom at the C-4 position is the primary site for palladium-catalyzed cross-coupling reactions. ossila.comsgul.ac.uk This is a well-established method for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these transformations, such as the Suzuki-Miyaura coupling, follows a catalytic cycle involving a palladium catalyst. nobelprize.org

The cycle is initiated by the oxidative addition of a low-valent palladium(0) species into the carbon-bromine bond. nobelprize.orgfiveable.me This step is often rate-determining and is favored at the more reactive C-Br bond over the much stronger C-F bond. researchgate.netdiva-portal.org For dihalogenated heterocycles, the oxidative addition of palladium tends to occur preferentially at the C-4 position over other positions due to its higher electrophilicity. researchgate.net Following oxidative addition, a transmetallation step occurs, where an organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center. nobelprize.org The cycle concludes with reductive elimination , where the two organic fragments on the palladium center couple to form the final product, regenerating the palladium(0) catalyst which can then re-enter the cycle. nobelprize.orgfiveable.me

A practical example is the Suzuki-Miyaura cross-coupling of a related intermediate, methyl 4-bromo-5-fluoro-2-iodo-3-methoxybenzoate, which was successfully coupled with cyclopropyl (B3062369) amine using a palladium catalyst, demonstrating the specific reactivity at the halogen position. sgul.ac.uk

Table 1: Example Conditions for Palladium-Catalyzed Cross-Coupling

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | Methyl 4-bromo-5-fluoro-2-iodo-3-methoxybenzoate | sgul.ac.uk |

| Coupling Partner | Cyclopropyl amine | sgul.ac.uk |

| Catalyst System | Pd2dba3 / Xantphos | sgul.ac.uk |

| Base | Cs2CO3 | sgul.ac.uk |

| Solvent | Dioxane | sgul.ac.uk |

| Temperature | 100 °C | sgul.ac.uk |

While the C-F bond is the strongest single bond to carbon, in the context of electron-deficient aromatic systems, the fluorine atom can act as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com The high electronegativity of fluorine has a powerful electron-withdrawing inductive effect, which activates the aromatic ring towards attack by nucleophiles. core.ac.ukmasterorganicchemistry.com

The mechanism of SNAr is generally a two-step addition-elimination process. core.ac.uknih.gov The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the fluorine, which leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The strong inductive effect of the fluorine atom stabilizes this intermediate, thereby increasing the reaction rate. core.ac.uk In the second, faster step, the fluoride (B91410) ion is eliminated, and the aromaticity of the quinoline ring is restored. masterorganicchemistry.com For nucleophilic aromatic substitution, the typical reactivity order for halogens is F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions and highlights the unique mechanism of SNAr. masterorganicchemistry.com

Reaction Kinetic and Mechanistic Studies of 4-Bromo-5-fluoroquinoline Transformations

Kinetic and mechanistic studies on halogenated quinolines provide a deeper understanding of their transformation pathways, catalyst behavior, and the factors controlling reaction outcomes.

The catalytic cycle of palladium-mediated cross-coupling reactions of the C-4 bromine in this compound is a cornerstone of its synthetic utility. nobelprize.org Detailed investigations, often using computational and experimental methods, have elucidated the key steps. diva-portal.org

Table 2: Steps in the Palladium-Mediated Cross-Coupling Catalytic Cycle

| Step | Description | Key Features & References |

|---|---|---|

| Oxidative Addition | A Pd(0) complex inserts into the C-Br bond at the C-4 position, forming a square planar Pd(II) intermediate. | - Generally the rate-limiting step. diva-portal.org |

| Transmetallation | The organic moiety from a second reagent (e.g., R' from R'-B(OH)2) displaces the halide on the Pd(II) complex. | - Requires a base to facilitate the transfer.

|

| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are expelled as the final product. The catalyst is reduced back to Pd(0). | - Typically a fast, concerted step.

|

The efficiency of this cycle can be influenced by various factors, including the choice of palladium precursor, the structure of the phosphine (B1218219) ligands, the base, and the solvent. rsc.org For instance, bulky biarylphosphine ligands have been shown to be effective in promoting these types of couplings. acs.org

The pathway for nucleophilic aromatic substitution (SNAr) at the C-5 fluorine position has been extensively studied for fluoroarenes. core.ac.ukmasterorganicchemistry.comnih.gov The reaction proceeds through a well-defined, two-step addition-elimination mechanism.

Addition of Nucleophile: A nucleophile attacks the electron-poor C-5 carbon, leading to the formation of a high-energy, non-aromatic anionic intermediate (a Meisenheimer complex). nih.gov This step is slow and rate-determining. masterorganicchemistry.com The negative charge of the intermediate is stabilized by resonance, delocalizing onto the electron-withdrawing quinoline ring system. The presence of the fluorine atom itself provides powerful inductive stabilization. core.ac.uk

Elimination of Leaving Group: The complex rapidly rearomatizes by expelling the fluoride ion, which is a competent leaving group in this mechanistic context, to yield the substituted product. masterorganicchemistry.com

Computational studies on related systems have explored the potential energy surfaces of these reactions, confirming the existence of the Meisenheimer intermediate and comparing the activation energies for attack at different positions. mdpi.comnih.gov These studies reinforce why the SNAr pathway is a major reactive outlet for the fluorine atom at C-5 in this compound.

Derivatization and Scaffold Diversification of 4 Bromo 5 Fluoroquinoline

Functionalization at Peripheral Positions of the Quinoline (B57606) Nucleus

The reactivity of the 4-bromo-5-fluoroquinoline nucleus allows for the introduction of a wide array of substituents. The bromine atom at the C4-position is particularly amenable to substitution reactions, serving as a versatile handle for molecular elaboration.

Alkylation and Arylation Strategies for Expanding Structural Diversity

The carbon-bromine bond at the C4-position is a prime site for the formation of new carbon-carbon bonds through various cross-coupling reactions. These methods are instrumental in introducing alkyl and aryl groups, significantly expanding the structural diversity of the quinoline derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are widely employed. For instance, the Suzuki coupling allows for the arylation of the quinoline core by reacting this compound with various arylboronic acids. Similarly, the Sonogashira coupling facilitates the introduction of acetylenic moieties, which can be further functionalized. rsc.org

Nickel-catalyzed reactions have also emerged as a powerful tool for C-H functionalization, including the introduction of alkyl and aryl groups at positions other than C4, although this is less common for pre-functionalized bromoquinolines. polyu.edu.hk The choice of catalyst, ligand, and reaction conditions can be tailored to achieve the desired substitution pattern and yield. rsc.orgnih.gov

Table 1: Examples of Arylation and Alkylation Reactions on Quinolines This table presents generalized examples of reactions applicable to the this compound scaffold based on established quinoline chemistry.

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Ethanol/Water), Heat | 4-Aryl-5-fluoroquinoline | rsc.org |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI co-catalyst, Base (e.g., Et₃N), Solvent (e.g., THF) | 4-Alkynyl-5-fluoroquinoline | rsc.org |

| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Solvent (e.g., DMF) | 4-Alkenyl-5-fluoroquinoline | nih.gov |

| Negishi Coupling | Organozinc reagent, Pd or Ni catalyst | 4-Alkyl/Aryl-5-fluoroquinoline | polyu.edu.hk |

Introduction of Diverse Heteroatom-Containing Moieties (e.g., nitrogen, oxygen, sulfur-based groups)

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur can significantly modulate the physicochemical and biological properties of the this compound core. The C4-bromo substituent is readily displaced by various nucleophiles in reactions like the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).

Buchwald-Hartwig amination is a highly effective method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4-position. nih.gov This reaction is tolerant of many functional groups, making it a versatile tool in complex molecule synthesis.

Oxygen- and sulfur-based nucleophiles, such as phenols, alcohols, and thiols, can also be introduced at the C4-position, typically via SNAr reactions. These reactions often require a base to deprotonate the nucleophile and may be facilitated by heat or microwave irradiation. researchgate.net The introduction of these heteroatomic groups is crucial for mimicking biological motifs and for fine-tuning the electronic properties of the molecule. iupac.org

Synthesis of Hybrid Molecules Incorporating the this compound Moiety

The this compound scaffold can be incorporated into larger, more complex molecular architectures to create hybrid molecules with novel properties. These strategies include fusing additional rings to the quinoline core or linking it to other molecular entities.

Heterocyclic Ring Fusions and Annulations to the Quinoline Core

Creating fused-ring systems is a powerful strategy for generating structurally rigid and complex molecules. nih.gov Annulation reactions can be used to construct new heterocyclic rings fused to the quinoline nucleus. For example, intramolecular cyclization reactions of appropriately substituted quinoline derivatives can lead to the formation of tetracyclic and pentacyclic systems. nih.gov

These reactions often involve the initial functionalization of the quinoline at two different positions, followed by a cyclization step that forms the new ring. The specific reagents and conditions depend on the nature of the ring being formed. For instance, intramolecular Heck reactions or transition-metal-catalyzed C-H activation can be employed to construct fused carbocyclic or heterocyclic systems. nih.gov

Table 2: General Strategies for Fused Ring Synthesis on Quinoline Scaffolds This table outlines general synthetic approaches that can be adapted for the this compound scaffold.

| Fusion Strategy | Description | Potential Fused Rings | Reference |

| Intramolecular Heck Reaction | A substituted quinoline with a pendant alkene undergoes palladium-catalyzed cyclization. | Dihydropyridoquinolines, other carbocycles | nih.gov |

| Pictet-Spengler Reaction | A quinoline bearing an aminoethyl side chain reacts with an aldehyde or ketone to form a fused tetrahydroisoquinoline ring. | Pyrido[4,3-b]quinolines | nih.gov |

| Friedel-Crafts Acylation/Alkylation | An intramolecular Friedel-Crafts reaction on a quinoline with a suitable side chain can form a new fused carbocyclic ring. | Cyclopenta[b]quinolines, Cyclohexa[b]quinolines | nih.gov |

| Multi-component Reactions | One-pot reactions involving the quinoline scaffold and other reactants to build a fused ring system in a single step. | Pyrimido[4,5-b]quinolines, Thiazolo[4,5-b]quinolines | nih.gov |

Linker Chemistry for the Construction of Conjugates and Dimers

Linker chemistry is essential for the construction of conjugates, where this compound is attached to another molecule (e.g., another pharmacophore, a peptide, or a fluorescent tag), and dimers, where two quinoline units are joined together. acs.org The linker's nature, length, and flexibility are critical as they can significantly influence the properties and biological activity of the final construct. nih.govmdpi.com

The synthesis of such molecules typically involves a two-step process: first, the introduction of a functional group on the quinoline that can serve as an attachment point for the linker, and second, the coupling reaction with the linker or the other molecular entity. The C4-bromo position is an ideal site for introducing such functionalities. For example, a Sonogashira coupling can introduce an alkyne, which can then be used in "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach a linker. nih.gov

Alternatively, linkers containing amino or carboxyl groups can be coupled to the quinoline core through amide bond formation, provided the quinoline has been functionalized with a corresponding carboxyl or amino group. nih.gov The choice of linker and conjugation chemistry depends on the desired properties of the final hybrid molecule.

Investigation of Biological and Material Science Applications of 4 Bromo 5 Fluoroquinoline Derivatives Pre Clinical & Non Clinical Focus

Medicinal Chemistry Research and Development (Excluding Human Clinical Data)

The investigation into 4-bromo-5-fluoroquinoline and its derivatives has unveiled a promising scaffold for the development of novel therapeutic agents. Researchers have been actively exploring its potential across various domains of medicinal chemistry, focusing on its interactions with biological targets and the influence of its structural modifications on activity.

The rational design of this compound derivatives often involves a multi-faceted approach, combining computational modeling with established synthetic strategies to create molecules with enhanced affinity and selectivity for specific biological targets. nih.govacs.org A key strategy is molecular hybridization, where the this compound core is combined with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel mechanisms of action. researchgate.netresearchgate.net

One common synthetic route involves the Pfitzinger reaction, where isatin (B1672199) reacts with a substituted acetophenone (B1666503) under basic conditions to form the quinoline (B57606) core. nih.govacs.org Further modifications are then introduced, often at the C-7 position, to modulate the compound's properties. rjptonline.org For instance, the introduction of a benzenesulfonyl moiety to the N-piperazinyl ring of fluoroquinolones has been shown to improve activity against Gram-positive bacteria. conicet.gov.ar

Computational tools such as molecular docking are instrumental in the rational design process. These methods predict the binding orientation and affinity of designed molecules within the active site of a target protein, such as DNA gyrase or topoisomerase IV. researchgate.net This in silico screening allows for the prioritization of compounds for synthesis, saving time and resources. mdpi.com For example, docking studies have been used to guide the design of 2-phenyl quinoline hydrazide derivatives as potential DNA gyrase inhibitors. nih.gov The synthesis of these rationally designed compounds often involves multi-step reaction sequences to build the desired molecular architecture. acs.org

The following table provides an overview of rationally designed this compound derivatives and their intended molecular targets.

| Derivative Class | Design Strategy | Target | Reference |

| 2-Phenyl quinoline hydrazides | Molecular Hybridization | DNA Gyrase | nih.gov |

| Benzenesulfonyl-fluoroquinolones | Moiety Introduction | DNA Gyrase, Topoisomerase IV | conicet.gov.ar |

| Fluoroquinolone-azole hybrids | Molecular Hybridization | Not specified | researchgate.net |

| 4-Aminoquinoline-3-carboxamides | Structure-Hopping | Bruton's Tyrosine Kinase (BTK) | acs.org |

A battery of in vitro and ex vivo assays is employed to characterize the biological activity of newly synthesized this compound derivatives. These assays provide crucial data on their potency, selectivity, and cellular effects.

Enzyme Inhibition Assays: A primary method to assess the activity of these derivatives is through enzyme inhibition assays. For antibacterial research, the supercoiling assay using bacterial DNA gyrase is a standard method. nih.govacs.org This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by the enzyme. The concentration of the compound that inhibits the enzyme's activity by 50% (IC50) is a key parameter for determining potency. nih.govacs.orgoup.com For instance, certain 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives have shown significant inhibitory activity against S. aureus DNA gyrase. nih.govacs.org

Protein Binding Studies: While direct protein binding data for this compound itself is not extensively detailed in the provided search results, the broader class of quinolones is known to bind to the DNA-gyrase and DNA-topoisomerase IV complexes. nih.gov These interactions are crucial for their antibacterial activity. Molecular docking studies, a form of in silico protein binding analysis, are frequently used to predict and understand these interactions at a molecular level. researchgate.net

Cellular Pathway Modulation: The effects of this compound derivatives on cellular pathways are investigated using various cellular assays. For anticancer research, antiproliferative assays using cancer cell lines such as COLO205 and H460 are common. mdpi.com The MTT assay, for example, measures the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50). mdpi.com

The following table summarizes key in vitro and ex vivo assay findings for derivatives related to this compound.

| Derivative/Compound Class | Assay Type | Key Findings | Reference |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | S. aureus DNA gyrase supercoiling assay | Compound 10 showed an IC50 of 8.45 μM | nih.govacs.org |

| 5,6,7-methoxy-substituted 4-phenylquinolin-2(1H)-ones | Antiproliferative assay (COLO205 cells) | Compound 22 demonstrated an IC50 of 0.32 μM | mdpi.com |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | E. coli biofilm formation assay | Inhibited biofilm thickness by 55% at 60 μg/ml | nih.gov |

| Ciprofloxacin-isatin hybrids | In vitro anticancer assay | Hybrid 86 showed significant inhibition (IC50 = 31.3-76.8 μM) | researchgate.net |

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of quinoline-based compounds influences their biological activity. rjptonline.orgconicet.gov.armdpi.com These studies involve systematically modifying different parts of the quinoline scaffold and observing the resulting changes in potency and spectrum of activity. rsc.org

For fluoroquinolones, several key structural features have been identified as crucial for their antibacterial effects:

The C-7 substituent: This position has a significant impact on potency, spectrum of activity, solubility, and pharmacokinetic properties. rjptonline.org Piperazine and its derivatives are common and effective substituents at this position. rjptonline.org The introduction of a benzenesulfonyl moiety to the piperazinyl ring at C-7 has been shown to enhance activity against Gram-positive bacteria. conicet.gov.ar

The N-1 substituent: The nature of the group at the N-1 position influences the compound's potency. mdpi.com

The C-6 fluorine atom: The presence of a fluorine atom at the C-6 position generally enhances antibacterial activity. nih.gov However, some potent derivatives, like BMS-284756, lack this fluorine, indicating that it is not universally essential for high potency. oup.com

The 3-carboxylic acid and 4-oxo groups: These functionalities are considered essential for binding to DNA gyrase and are often referred to as the primary binding site. mdpi.com

SAR studies also extend to other classes of quinoline derivatives. For example, in a series of 2-phenyl quinoline hydrazide derivatives, the nature of the substituent on the hydrazide moiety was found to be critical for their activity as DNA gyrase inhibitors. nih.gov Similarly, for 4-aminoquinoline-3-carboxamide derivatives designed as Bruton's tyrosine kinase (BTK) inhibitors, a fluorine atom at the 5-position of the quinoline ring led to a six-fold increase in potency. acs.org

The following table summarizes key SAR findings for quinoline-based compounds.

| Structural Position/Modification | Effect on Biological Activity | Compound Class | Reference |

| C-7 Substituent | Influences potency, spectrum, and pharmacokinetics | Fluoroquinolones | rjptonline.org |

| N-1 Substituent | Affects potency | Fluoroquinolones | mdpi.com |

| C-6 Fluorine | Generally enhances antibacterial activity | Fluoroquinolones | nih.gov |

| 3-Carboxylic acid and 4-oxo groups | Essential for DNA gyrase binding | Fluoroquinolones | mdpi.com |

| 5-Fluoro substitution | Increased potency | 4-Aminoquinoline-3-carboxamides | acs.org |

The primary mechanism of action for many antibacterial quinolone derivatives, including those based on the this compound scaffold, is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for maintaining the proper topology of DNA during replication, transcription, and repair. nih.gov

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved. nih.govnih.gov This leads to the accumulation of double-strand DNA breaks, which ultimately triggers cell death. nih.gov In Gram-negative bacteria, DNA gyrase is typically the primary target, while in Gram-positive bacteria, topoisomerase IV is often the main target. rjptonline.orgmdpi.com The binding interaction involves specific amino acid residues within the quinolone resistance-determining regions (QRDRs) of the GyrA and ParC subunits of the enzymes. nih.govnih.gov

Indoleamine 2,3-dioxygenase (IDO) Inhibition: 4-Bromo-6-fluoroquinoline (B1289494) has been utilized as a building block in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase (IDO1). ossila.com IDO1 is an enzyme involved in tryptophan metabolism and is a target in cancer immunotherapy because its inhibition can enhance the body's immune response against tumors. ossila.com

Anticancer Mechanisms via Topo II Inhibition: Some fluoroquinolones have demonstrated anticancer properties by inhibiting eukaryotic type II topoisomerases. researchgate.net This mechanism is analogous to their antibacterial action but targets the corresponding enzymes in cancer cells.

The following table outlines the mechanisms of action for different classes of quinoline derivatives.

| Compound Class | Mechanism of Action | Target Organism/Cell | Reference |

| Fluoroquinolones | Inhibition of DNA gyrase and topoisomerase IV | Bacteria | nih.govnih.gov |

| Linrodostat (derived from 4-bromo-6-fluoroquinoline) | Inhibition of indoleamine 2,3-dioxygenase (IDO1) | Human (Cancer) | ossila.com |

| Certain Fluoroquinolones | Inhibition of eukaryotic type II topoisomerases | Cancer Cells | researchgate.net |

The emergence of bacterial resistance to quinolones is a significant clinical challenge. Academic research has focused on understanding and overcoming these resistance mechanisms. nih.govnih.gov

The primary mechanisms of resistance to quinolones include:

Target Site Mutations: Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV respectively, are a major cause of resistance. nih.govnih.gov These mutations alter the enzyme's structure, reducing the binding affinity of the quinolone drug. nih.gov

Efflux Pump Overexpression: Bacteria can develop resistance by overexpressing efflux pumps, which are membrane proteins that actively transport quinolones and other antimicrobial agents out of the cell, thereby reducing the intracellular drug concentration. nih.gov The AcrB-AcrA-TolC efflux system is a well-studied example in E. coli. nih.gov

Academic strategies to combat these resistance mechanisms include:

Rational Design of Novel Derivatives: Researchers are designing new quinolone derivatives that can evade these resistance mechanisms. This includes creating compounds that have enhanced binding to the mutated target enzymes or are poor substrates for efflux pumps. conicet.gov.ar The development of "dual targeting" fluoroquinolones that effectively inhibit both DNA gyrase and topoisomerase IV is one such strategy. conicet.gov.ar

Efflux Pump Inhibitors (EPIs): Another approach is the co-administration of a quinolone with an efflux pump inhibitor. EPIs block the function of the efflux pumps, restoring the intracellular concentration of the quinolone and its antibacterial activity. While this is an active area of research, no EPIs are currently in clinical use for this purpose.

Molecular Hybridization: Creating hybrid molecules that combine a quinolone with another pharmacophore can lead to compounds with multiple mechanisms of action, making it more difficult for bacteria to develop resistance. researchgate.net

The following table summarizes resistance mechanisms and academic strategies to address them.

| Resistance Mechanism | Description | Academic Strategy | Reference |

| Target Site Mutations | Alterations in the QRDRs of gyrA and parC genes reduce drug binding affinity. | Rational design of new derivatives with improved binding to mutated targets. | nih.govnih.gov |

| Efflux Pump Overexpression | Increased expression of efflux pumps reduces intracellular drug concentration. | Development of efflux pump inhibitors and design of derivatives that are poor substrates for efflux pumps. | nih.gov |

Advanced Materials Research and Development

While the primary focus of research on this compound and its derivatives has been in the life sciences, its chemical structure also lends itself to applications in materials science. The quinoline core is an aromatic bicyclic system, which can be a component of functional dyes. ossila.com

Derivatives of this compound have potential applications in the development of advanced materials such as:

Organic Light-Emitting Diodes (OLEDs): The aromatic and heterocyclic nature of the quinoline scaffold makes it a candidate for use in the synthesis of dyes for OLEDs. These materials can be tailored to emit light at specific wavelengths. ossila.com

Solar Cells: Similar to their application in OLEDs, quinoline-based dyes can be designed for use in dye-sensitized solar cells (DSSCs) or other types of organic solar cells, where they play a role in light absorption and charge separation. ossila.com

The reactivity of the bromo and fluoro groups on the quinoline ring allows for further functionalization, enabling the tuning of the material's electronic and optical properties. For example, the bromide can participate in palladium-catalyzed coupling reactions, while the fluoride (B91410) can undergo nucleophilic aromatic substitution, providing versatile handles for creating more complex molecular architectures for materials applications. ossila.com

Applications in Organic Light-Emitting Diodes (OLEDs) and Solar Cells as Dyes

While direct research on this compound in OLEDs and solar cells is not extensively documented, the broader class of bromo-fluoro-quinoline derivatives serves as crucial intermediates in the synthesis of dyes for these applications. The strategic placement of bromo and fluoro groups on the quinoline core allows for the fine-tuning of electronic and photophysical properties, which are critical for the performance of organic electronic devices.

For instance, related isomers such as 4-bromo-6-fluoroquinoline and 4-bromo-8-fluoroquinoline (B1285068) are recognized for their utility as building blocks for dyes in OLEDs and dye-sensitized solar cells (DSSCs). google.comossila.com The presence of a bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the extension of the conjugated system, a key aspect in the design of organic dyes. The fluorine atom, on the other hand, can influence the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which is essential for efficient charge injection and transport in OLEDs and charge separation in solar cells.

The general approach involves using these halogenated quinolines as precursors to create more complex molecular structures that can absorb and emit light effectively. These derivatives can be incorporated into larger chromophores to enhance the performance of the final device.

Table 1: Application of Bromo-Fluoro-Quinoline Derivatives in Organic Electronics

| Compound/Derivative Class | Application Area | Function | Key Structural Feature Benefit |

| Bromo-Fluoro-Quinolines | OLEDs, Solar Cells | Intermediate for Dyes | Halogen substitution allows for tuning of electronic and photophysical properties. |

| 4-Bromo-6-fluoroquinoline | OLEDs, Solar Cells | Dye Precursor | Bromine facilitates cross-coupling reactions for chromophore extension. google.com |

| 4-Bromo-8-fluoroquinoline | DSSCs | Dye Precursor | Fluorine substitution influences HOMO/LUMO energy levels for better device performance. ossila.com |

Development of Fluorescent Probes and Electrochemical Sensors utilizing Quinoline Derivatives

The inherent fluorescence of the quinoline ring system makes its derivatives attractive candidates for the development of chemical sensors. While specific studies on this compound as a fluorescent probe or electrochemical sensor are limited, research on related isomers highlights the potential of this class of compounds.

For example, 4-bromo-8-fluoroquinoline has been utilized as an intermediate in the synthesis of sensors. ossila.com It can act as an end-capping material to extend the chromophore of other molecules, thereby enhancing the fluorescent signal in electrochemical sensing applications. ossila.com This suggests that the bromo-fluoro-quinoline scaffold can be a valuable component in the design of sensitive and selective detection systems.

The development of such sensors often involves modifying the quinoline structure to include specific recognition sites for the target analyte. The changes in the fluorescence or electrochemical properties of the quinoline derivative upon binding with the analyte form the basis of the sensing mechanism. The versatility of the quinoline core allows for the introduction of various functional groups to create probes for a wide range of ions and molecules.

Table 2: Bromo-Fluoro-Quinoline Derivatives in Sensing Applications

| Compound/Derivative | Sensor Type | Application | Role of Quinoline Derivative |

| 4-Bromo-8-fluoroquinoline | Electrochemical Sensor | Enhancement of fluorescent signal | Intermediate for synthesis; end-capping material to extend chromophore size. ossila.com |

| General Quinoline Derivatives | Fluorescent Probes | Detection of various analytes | Core fluorescent scaffold, modifiable for specific analyte recognition. |

Agricultural and Agrochemistry Applications of Quinoline Derivatives (e.g., against insects, nematodes, mites)

Quinoline derivatives have demonstrated significant potential in the agricultural sector as active ingredients in pesticides. The introduction of fluorine atoms into organic molecules is a well-established strategy in agrochemical research to enhance biological activity. ossila.com

The mechanism of action of these compounds often involves the inhibition of essential enzymes in the target pests. For example, quinolines are known to act as DNA gyrase inhibitors, which can disrupt bacterial replication and lead to cell death. nih.gov This mode of action is relevant for controlling bacterial pathogens in plants. The development of new and effective agrochemicals is a continuous process, and the unique properties of bromo-fluoro-quinoline derivatives make them an interesting area for further investigation.

Table 3: Agricultural Applications of Fluoroquinoline Derivatives

| Derivative Class | Target Pest | Potential Application | Noted Efficacy |

| 8-Fluoroquinoline (B1294397) Derivatives | Insects, Nematodes, Mites | Agrochemicals | Proven effectiveness against these pests. ossila.com |

| General Quinoline Derivatives | Fungi | Fungicides | Patented for use in controlling plant diseases. google.com |

| Fluoroquinolones | Bacteria | Bactericides | Inhibit DNA gyrase, crucial for bacterial survival. nih.gov |

Computational and Theoretical Studies on 4 Bromo 5 Fluoroquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Bromo-5-fluoroquinoline, DFT calculations are instrumental in predicting its geometry, electronic properties, and chemical reactivity. By solving approximations of the Schrödinger equation, DFT can determine the molecule's optimized structure and the distribution of its electrons.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap implies the opposite. nih.gov

Further analysis of these frontier molecular orbitals (FMOs) helps in understanding charge transfer within the molecule and its potential interaction with other species. researchgate.net Global reactivity descriptors, such as chemical hardness, softness, chemical potential, and the electrophilicity index, can also be calculated from HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's reactivity and are valuable in predicting how it will behave in chemical reactions. nih.gov For instance, the Molecular Electrostatic Potential (MEP) surface, another output of DFT calculations, maps the electrostatic potential onto the electron density surface, visually identifying the electrophilic and nucleophilic sites of the molecule. nih.gov Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. nih.gov

Table 1: Predicted Electronic Properties of Fluoroquinolone Derivatives from DFT Studies

| Property | Description | Typical Predicted Value Range for Fluoroquinolones |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | -6.0 to -7.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | -1.5 to -2.5 eV |

| Energy Gap (Egap) | Difference between LUMO and HOMO energies; indicates chemical stability. nih.gov | 4.0 to 5.5 eV |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | 2.0 to 2.75 eV |

| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. | 1.5 to 3.0 eV |

Note: The values presented are representative ranges for the fluoroquinolone class of compounds based on published DFT studies and may not represent the exact values for this compound itself.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's action. For fluoroquinolones, the primary targets are bacterial type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV. nih.govnih.gov

Docking studies involving fluoroquinolone derivatives simulate their insertion into the active site of these enzymes. The process involves generating a multitude of possible binding poses and scoring them based on factors like binding energy and intermolecular interactions. researchgate.net Successful docking poses for fluoroquinolones typically show key interactions with amino acid residues in the enzyme's binding pocket and with DNA itself. These interactions often include hydrogen bonds, hydrophobic interactions, and sometimes coordination with a magnesium ion. researchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-receptor complex over time. nih.gov MD simulations provide a more detailed view of the flexibility of the protein and the ligand, the role of solvent molecules, and the energetic stability of the binding interactions, offering a more realistic representation of the biological environment. nih.gov For a derivative like this compound, these simulations would help to validate the binding mode predicted by docking and assess the stability of its interaction with the target enzyme. nih.gov

Table 2: Representative Molecular Docking Results for Fluoroquinolone Derivatives with Bacterial Targets

| Target Protein (PDB ID) | Bacterial Species | Ligand Class | Typical Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| DNA Gyrase (e.g., 2XCT, 4KFG) | Escherichia coli, Staphylococcus aureus | Fluoroquinolones | -7.5 to -12.0 researchgate.net | Ser, Asp, Arg, Gly |

| Topoisomerase IV (e.g., 5BTC) | Mycobacterium tuberculosis, S. aureus | Fluoroquinolones | -7.0 to -11.5 researchgate.net | Ser, Asp, Glu |

Note: This table summarizes general findings for fluoroquinolone derivatives. The specific binding energy and interacting residues for this compound would require a dedicated study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are statistical modeling methods that aim to correlate the chemical structure of compounds with their biological activity. researchgate.net The fundamental principle is that the structural properties of a molecule, encoded as numerical descriptors, determine its activity. For fluoroquinolones, QSAR models are developed to predict antibacterial potency (e.g., Minimum Inhibitory Concentration, MIC) based on calculated molecular descriptors. researchgate.netpku.edu.cn

The process involves several steps:

Data Set Collection: A series of structurally related fluoroquinolone derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: For each molecule, a wide range of descriptors is calculated. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment, partial charges from DFT) descriptors.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), a mathematical equation is generated that links a subset of the most relevant descriptors to the observed biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used in model development. mdpi.com

For fluoroquinolones, QSAR studies have highlighted the importance of steric and electrostatic fields, as well as specific topological features, in determining their antibacterial efficacy. pku.edu.cn For example, modifications at the C-7 and N-1 positions of the quinolone core are known to significantly impact activity, and QSAR models can quantify these effects. researchgate.net Such models serve as powerful predictive tools, enabling the virtual design of novel derivatives, like those of this compound, with potentially enhanced activity before committing to their chemical synthesis.

Prediction of Spectroscopic Properties Relevant to Reaction Monitoring and Characterization

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. eurjchem.com This capability is invaluable for confirming the identity and structure of newly synthesized compounds, such as this compound, and for monitoring the progress of chemical reactions.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net The resulting theoretical IR spectrum, which shows characteristic peaks for different functional groups and bond vibrations, can be compared with the experimental spectrum. This comparison helps in assigning the observed bands and confirming that the desired molecular structure has been obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for a molecule. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical chemical shifts can be derived. Comparing these predicted shifts with experimental NMR data is a powerful method for structural elucidation.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. These predictions help in understanding the electronic structure and chromophores within the molecule.

By providing a theoretical benchmark, these computational predictions aid researchers in interpreting complex experimental spectra, confirming the successful synthesis of this compound, and ensuring its purity.

Future Research Perspectives and Emerging Directions

Development of Novel Synthetic Methodologies for Enhanced Selectivity and Sustainability

The synthesis of specifically substituted quinolines like 4-Bromo-5-fluoroquinoline often involves multi-step processes that can be inefficient and generate significant waste. Future research should prioritize the development of more selective and sustainable synthetic methods.

Recent advancements in C-H bond activation and functionalization offer a promising avenue. researchgate.net Metal-free protocols, such as those using trihaloisocyanuric acids, have shown success in the regioselective halogenation of 8-substituted quinolines and could be adapted for the C5-halogenation of other quinoline (B57606) derivatives. nih.gov These methods are advantageous due to their operational simplicity, use of inexpensive reagents, and atom economy. nih.gov

Furthermore, flow chemistry and microwave-assisted synthesis are powerful tools for accelerating reaction rates and improving yields in quinoline synthesis. mdpi.comqeios.com Integrating these technologies with novel catalytic systems, such as palladium or copper catalysts for carbonylative cross-coupling reactions, could lead to more efficient and scalable routes to this compound. mdpi.comnih.gov The development of one-pot synthesis procedures would also be a significant step towards sustainability, minimizing purification steps and solvent usage. qeios.com

A key challenge in the synthesis of polysubstituted quinolines is achieving high regioselectivity. Future methodologies should focus on directing groups and catalysts that can precisely control the position of bromination and fluorination on the quinoline core. For instance, iridium-catalyzed borylation has been successfully used for the synthesis of 6-fluoroquinolones, demonstrating the potential for site-selective functionalization. acs.org

Exploration of Untapped Biological Targets and Mechanistic Pathways for Quinoline-Based Therapeutics

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ijmphs.comnih.gov The unique substitution pattern of this compound suggests it could interact with biological targets in novel ways.

One area of significant potential is in cancer therapy. Quinoline-based compounds can induce apoptosis, modify the cell cycle, and interfere with tumor-growth signaling pathways. nih.gov The presence of halogen atoms can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets like DNA topoisomerases or protein kinases. ontosight.ai For example, some quinoline derivatives act as anticancer agents by targeting enzymes like Pim-1 kinase and mitotic kinesin spindle protein. ijmphs.com Future research should involve screening this compound and its derivatives against a panel of cancer cell lines and key oncogenic proteins to identify novel anticancer leads.

In the realm of infectious diseases, fluoroquinolones are a well-established class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov The bromine and fluorine substituents on this compound could modulate its interaction with these enzymes, potentially overcoming existing resistance mechanisms. nih.gov It would be valuable to investigate the antimicrobial spectrum of this compound against a range of bacterial and fungal pathogens, including drug-resistant strains. nih.gov

Furthermore, the quinoline scaffold is present in compounds that target a variety of other biological pathways. ijmphs.com Exploring the effects of this compound on less-explored targets, such as those involved in neurodegenerative diseases or inflammatory conditions, could open up new therapeutic avenues. mdpi.compreprints.org Mechanistic studies, including target identification and pathway analysis, will be crucial to understanding the full therapeutic potential of this compound. nih.govresearchgate.net

Integration of this compound into Multifunctional Materials and Devices

The unique electronic and photophysical properties of quinoline derivatives make them attractive candidates for applications in materials science, particularly in the field of organic electronics. nih.govbohrium.comresearchgate.net The introduction of bromine and fluorine atoms in this compound is expected to significantly influence its electronic characteristics, such as its HOMO and LUMO energy levels, which are critical for charge transport in electronic devices. bohrium.com

One promising application is in organic light-emitting diodes (OLEDs). Quinoline-based materials can exhibit bright emission and high fluorescence efficiency. bohrium.com The halogen substituents in this compound could tune the emission color and improve the device performance. Research in this area would involve synthesizing and characterizing the photoluminescent properties of this compound and its derivatives, followed by their incorporation as emissive or charge-transporting layers in OLED devices.

Another area of interest is in the development of sensors. The quinoline nucleus can act as a fluorescent chemosensor for metal ions. The specific substitution pattern of this compound might lead to selective and sensitive detection of particular analytes. This would involve studying the changes in its fluorescence properties upon interaction with different ions and molecules.

Furthermore, the ability of quinoline derivatives to form stable complexes with metals opens up possibilities for their use in photovoltaics and catalysis. nih.govbohrium.com The bromine atom in this compound provides a handle for further functionalization through cross-coupling reactions, allowing for the creation of more complex molecular architectures with tailored properties for specific material applications.

Advanced Computational Approaches for Rational Design and Virtual Screening of Derivatives

Computational methods are indispensable tools in modern drug discovery and materials science, enabling the rational design and virtual screening of new compounds with desired properties. mdpi.com For this compound, computational approaches can accelerate the exploration of its chemical space and guide experimental efforts.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activity or material properties. mdpi.com These models can then be used to virtually screen large libraries of related compounds to identify the most promising candidates for synthesis and testing.

Molecular docking simulations can provide insights into the binding modes of this compound with various biological targets, such as enzymes and receptors. nih.gov This information is crucial for understanding the mechanism of action and for designing derivatives with improved potency and selectivity. For example, docking studies could reveal how the bromo and fluoro substituents interact with the active site of a target protein, guiding modifications to enhance these interactions.

Density Functional Theory (DFT) calculations can be used to predict the electronic and optical properties of this compound and its derivatives. acs.orgacs.org This is particularly valuable for designing new materials for electronic and photonic applications, as it allows for the in-silico evaluation of properties like band gaps, charge mobility, and absorption/emission spectra.

By integrating these advanced computational approaches, researchers can more efficiently navigate the vast chemical landscape surrounding this compound, leading to the faster discovery and development of novel therapeutics and functional materials.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-5-fluoroquinoline, and how do reaction conditions influence yield?

- Methodological Answer : A widely used approach involves halogenation of fluorinated quinoline precursors. For example, bromination of 5-fluoroquinoline derivatives using reagents like (N-bromosuccinimide) under controlled temperatures (0–25°C) can yield the target compound. Reaction solvent (e.g., DMF vs. CCl) and stoichiometry significantly affect regioselectivity and purity. Post-synthesis, column chromatography with hexane/ethyl acetate gradients is recommended for purification .

- Key Considerations : Monitor reaction progress via TLC and optimize bromine equivalents to avoid over-halogenation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?